3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound's framework has been explored for its potential in synthesizing antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones demonstrating antifungal and antibacterial activities, showcasing how structural modifications could impact antimicrobial efficacy (N. Patel & S. D. Patel, 2010). Similarly, Bektaş et al. (2007) created 1,2,4-triazole derivatives with notable antimicrobial properties, further emphasizing the chemical structure's role in enhancing biological activity (H. Bektaş et al., 2007).
Fluorescent Ligands for Receptor Visualization
Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high affinity for 5-HT1A receptors and good fluorescence properties, illustrating the potential of such compounds in receptor visualization and neuroscience research (E. Lacivita et al., 2009).
Crystal Structure Analysis
The crystal structures of compounds related to this chemical structure have been analyzed to understand their molecular configurations and potential interactions. Ullah and Altaf (2014) studied the crystal packing and hydrogen bonding of related compounds, providing insights into their structural stability and reactivity (N. Ullah & M. Altaf, 2014).
Novel Derivatives for Biological Activities
Research has also focused on synthesizing novel derivatives to explore a broad spectrum of biological activities. Abu‐Hashem et al. (2020) developed new heterocyclic compounds derived from this chemical scaffold, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting its versatility in drug discovery (A. Abu‐Hashem et al., 2020).
Corrosion Inhibition
Chen et al. (2021) investigated piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl, demonstrating how structural modifications to this compound can lead to high corrosion inhibition efficiency (Weiqiang Chen et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of various neurological conditions .
Result of Action
It is known that alpha1-adrenergic receptors play a role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Properties
IUPAC Name |
3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-19-9-5-4-8-18(19)24-12-14-25(15-13-24)20(27)10-11-26-21(28)16-6-2-3-7-17(16)23-22(26)30/h2-9H,10-15H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUPEGVSBYKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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